molecular formula C22H23NO4 B3016538 1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-32-5

1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B3016538
CAS No.: 887467-32-5
M. Wt: 365.429
InChI Key: WIGFHVYXLBXHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
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Scientific Research Applications

Acetyl-CoA Carboxylase Inhibitors

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been investigated for their in vitro acetyl-CoA carboxylase (ACC) inhibitory activity. Notably, certain compounds exhibited ACC inhibitory activity in the low nanomolar range, with implications for increasing whole body fat oxidation in mice, even on a high carbohydrate diet. This suggests potential applications in the treatment of metabolic disorders related to fat metabolism (Shinde et al., 2009).

Medicinal Chemistry

The spiro[chromane-2,4'-piperidine]-4(3H)-one core is a significant pharmacophore in drug development. It is a structural component in many drugs, drug candidates, and biochemical reagents. Recent advances in the synthesis of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds underscore their biological relevance and potential for developing new biologically active substances (Ghatpande et al., 2020).

Sigma Receptor Ligands

Compounds based on the spiro[chromane-2,4'-piperidin]-4-one scaffold have been synthesized and evaluated for their affinity towards sigma(1) and sigma(2) receptors. Certain spiro compounds demonstrated high affinity for sigma(1) receptors, indicating potential applications in neurological research and drug development (Maier & Wünsch, 2002).

Anti-Microbial Agents

Novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues have been synthesized and demonstrated good anti-fungal and anti-microbial activities. These compounds have shown excellent docking integrations, suggesting their potential as anti-microbial agents (Ghatpande et al., 2021).

Histone Deacetylase (HDAC) Inhibitors

Spiropiperidine hydroxamic acid derivatives based on spiro[chromane-2,4'-piperidine] and spiro[benzofuran-2,4'-piperidine] have been identified as novel histone deacetylase (HDAC) inhibitors. These compounds have shown promising results in inhibiting HDACs and displaying antiproliferative activity on tumor cell lines, highlighting their potential in cancer therapy (Varasi et al., 2011).

Properties

IUPAC Name

1'-[2-(3-methylphenoxy)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-16-5-4-6-17(13-16)26-15-21(25)23-11-9-22(10-12-23)14-19(24)18-7-2-3-8-20(18)27-22/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGFHVYXLBXHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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